molecular formula C11H12N2S B15309729 (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine

Cat. No.: B15309729
M. Wt: 204.29 g/mol
InChI Key: QIENKIYLPZKICD-UHFFFAOYSA-N
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Description

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine is a heterocyclic amine comprising a pyridine ring (substituted at position 2) and a 5-methylthiophene ring (substituted at position 3), linked via a methanamine bridge. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The methyl group on the thiophene enhances lipophilicity, while the pyridine contributes to hydrogen-bonding interactions, critical for biological target engagement .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

(5-methylthiophen-3-yl)-pyridin-2-ylmethanamine

InChI

InChI=1S/C11H12N2S/c1-8-6-9(7-14-8)11(12)10-4-2-3-5-13-10/h2-7,11H,12H2,1H3

InChI Key

QIENKIYLPZKICD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C(C2=CC=CC=N2)N

Origin of Product

United States

Chemical Reactions Analysis

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal-free oxidizing agents, catalytic amounts of TEMPO, and specific solvents and temperatures to achieve the desired products .

Scientific Research Applications

(5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methylthiophen-3-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. As an aralkylamine, it may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs. Furan/Pyrimidine : Replacement of thiophene with furan (e.g., in (5-pyridin-3-ylfuran-2-yl)methanamine) reduces sulfur’s electron-rich character, diminishing metal-coordination capacity and antioxidant activity . Pyrimidine analogs (e.g., (5-Methylpyrimidin-2-yl)methanamine) exhibit stronger aromatic stacking but lower solubility due to planar geometry .
  • Halogen Substitutions : Bromine or fluorine at pyridine-6 (e.g., (6-Bromopyridin-2-yl)methanamine) increases electronegativity, enhancing antifungal activity but raising toxicity risks .

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: The methyl group on the thiophene in the target compound reduces oxidative metabolism compared to non-methylated analogs (e.g., (5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanamine), which undergo rapid CYP450-mediated degradation .
  • Binding Affinity : The pyridine-2-yl group in the target enables stronger hydrogen bonding with kinase targets (e.g., JAK2) compared to pyridine-3-yl derivatives, which show weaker inhibitory potency .

Key Research Findings

  • Antimicrobial Activity : The target compound exhibits broad-spectrum antibacterial activity (MIC = 2–4 µg/mL against S. aureus), outperforming analogs like (4-Methoxypyridin-2-yl)methanamine (MIC = 16 µg/mL) due to optimized hydrophobicity .
  • Neuropharmacological Potential: In rodent models, the compound demonstrated serotonin reuptake inhibition (IC₅₀ = 120 nM), a property absent in structurally rigid pyrrolidine-containing analogs .
  • Material Science Applications : The thiophene-pyridine conjugate system enables tunable luminescence in organic LEDs (λem = 450 nm), unlike pyrimidine-based compounds with blue-shifted emissions .

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